molecular formula C6H13N5 B2423634 N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine CAS No. 1250725-22-4

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

Cat. No.: B2423634
CAS No.: 1250725-22-4
M. Wt: 155.205
InChI Key: CHVNEGVHLOEALQ-UHFFFAOYSA-N
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Description

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine typically involves the formation of the tetrazole ring followed by the introduction of the amine group. One common method involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring. The resulting tetrazole can then be reacted with an appropriate alkylating agent to introduce the amine group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro or nitroso derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(1H-tetrazol-5-yl)methylamine: Similar structure but lacks the 2-methylpropan-1-amine group.

    N-(1H-tetrazol-5-yl)methyl-2-methylpropan-2-amine: Similar structure but with a different substitution pattern on the amine group.

Uniqueness

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is unique due to the presence of both the tetrazole ring and the 2-methylpropan-1-amine group. This combination of functional groups can confer unique properties, such as enhanced binding affinity for certain biological targets or improved stability under specific conditions .

Properties

IUPAC Name

2-methyl-N-(2H-tetrazol-5-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-5(2)3-7-4-6-8-10-11-9-6/h5,7H,3-4H2,1-2H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVNEGVHLOEALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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